Inhibition of P25/CDK5 Complex Activity
DSS30 (50 μM) inhibits the activity of the P25/CDK5 complex by up to 50% after 2 hours of incubation, as reported by vendor technical datasheets . This data establishes the compound's functional inhibitory capacity in a cell-free system. While no direct head-to-head comparison with other CDK5 inhibitors is available in the vendor-provided data, this quantitative inhibition threshold provides a baseline for experimental design and differentiation from compounds with different potency or kinetics.
| Evidence Dimension | Inhibition of P25/CDK5 complex activity |
|---|---|
| Target Compound Data | Up to 50% inhibition |
| Comparator Or Baseline | Vehicle control (baseline) |
| Quantified Difference | 50% reduction in activity relative to control |
| Conditions | 50 μM DSS30, 2-hour incubation, cell-free kinase assay |
Why This Matters
This quantitative data defines the effective concentration for achieving 50% target engagement in vitro, which is essential for planning dose-response studies and ensuring experimental reproducibility.
